molecular formula C12H10N4O3 B2480857 1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid CAS No. 726154-70-7

1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No. B2480857
CAS RN: 726154-70-7
M. Wt: 258.237
InChI Key: DUGCHUBWLUWFQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds similar to 1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid often involves reactions of cyclic oxalyl compounds with hydrazines or hydrazones. For example, the synthesis and reactions of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involve reactions of its acid chloride with alcohols or N-nucleophiles to produce ester or amide derivatives. Such methods could be adapted for synthesizing the compound of interest (Şener et al., 2002).

Molecular Structure Analysis

Understanding the molecular structure of heterocyclic compounds involves spectroscopic techniques and theoretical calculations. Studies on compounds like 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones provide insight into structural properties through UV–vis, IR, 1H/13C NMR, mass spectrometry, and X-ray crystallography. Such analytical methods are crucial for confirming the molecular structure of the compound (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be explored through their interactions with other chemicals. For instance, the acid hydrolysis of 1,3,6-triphenyl-6-phenylazo-1,4,5,6-tetrahydropyridazine produces various derivatives, demonstrating the compound's potential for chemical transformations (Schantl, 1977).

Physical Properties Analysis

The study of physical properties, including solubility, melting point, and crystal structure, is vital for the practical application of these compounds. While specific data on this compound may not be available, research on similar compounds provides a foundation for understanding these aspects. For example, the crystal structure and solubility of related heterocyclic compounds can be determined using X-ray crystallography and solvent experiments.

Chemical Properties Analysis

Analyzing the chemical properties involves studying the compound's reactivity with various reagents and conditions. The synthesis and properties of compounds containing heterocyclic moieties, like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid, highlight the role of heterocyclic structures in enhancing biological activity, which could be relevant to the compound of interest (Fedotov & Hotsulia, 2023).

Scientific Research Applications

Chemical Synthesis and Intermediates

The compound has been studied in various chemical syntheses and is known to form intermediates in reactions. For example, it is involved in the acid hydrolysis of related tetrahydropyridazine derivatives, leading to compounds like phenylhydrazine and phenylazide, as demonstrated in studies like Schantl's work on the hydrolysis of 1,3,6-triphenyl-6-phenylazo-1,4,5,6-tetrahydropyridazine (Schantl, 1977).

Synthesis of Heterocyclic Compounds

This compound plays a crucial role in the synthesis of various heterocyclic compounds. For instance, Mahmoud et al. detailed the synthesis of phthalazinone derivatives via reactions with different electrophilic reagents (Mahmoud et al., 2012). Similarly, Budzisz et al. discussed the synthesis of new chelating ligands and their metal complexes, which exhibit cytotoxic activity (Budzisz et al., 2010).

Pharmacological Applications

The compound has also been explored for its potential in pharmacological applications. For example, Chavan and Pai synthesized derivatives with antibacterial activity (Chavan & Pai, 2007). Moreover, Dömling and Illgen utilized 1-isocyano-2-dimethylamino-alkenes, a related class of compounds, in multicomponent reactions for the synthesis of derivatives with potential applications in drug discovery (Dömling & Illgen, 2004).

Material Science Applications

The compound has implications in material science, particularly in the synthesis of coordination polymers with potential electric and magnetic properties, as explored by Yang et al. (Yang et al., 2020).

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-10-6-5-9(11(18)19)15-16(10)12-13-7-3-1-2-4-8(7)14-12/h1-4H,5-6H2,(H,13,14)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGCHUBWLUWFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

726154-70-7
Record name 1-(1H-1,3-benzodiazol-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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